gamma-Hexabromocyclododecane

説明

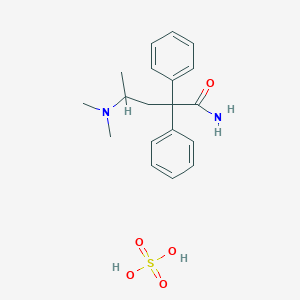

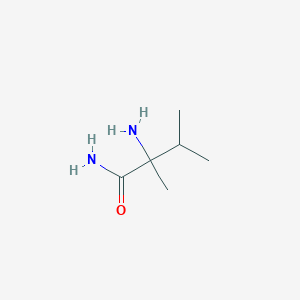

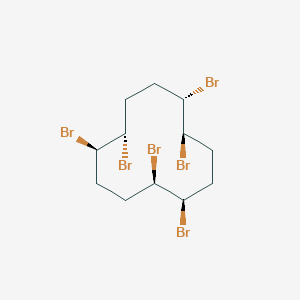

- Gamma-Hexabromocyclododecane (HBCD) : A high production volume chemical used as a flame retardant. It exhibits properties of persistent organic pollutants and is highly lipophilic, accumulating in biota (Heeb et al., 2005).

Synthesis Analysis

- Synthesis Process : HBCD is synthesized by the addition reaction of cyclododecatriene with bromine in a mixture of alcohol and chloroform. Optimal conditions include a 1:1 ratio of alcohol to chloroform, simultaneous dropwise addition, and specific molar ratios for reactants (Y. Li-Juan, 2012).

Molecular Structure Analysis

- Stereogenic Centers and Isomers : HBCD has six stereogenic centers, leading to 16 possible stereoisomers including six pairs of enantiomers and four meso forms. X-ray diffraction analysis helps in determining the absolute configurations of these stereoisomers (Heeb et al., 2007).

Chemical Reactions and Properties

- Isomerization : HBCD isomers can undergo regio- and stereoselective isomerization, especially at elevated temperatures. For example, gamma-HBCD can transform into alpha-HBCD, altering the diastereomeric ratio of an HBCD mixture (Heeb et al., 2008).

Physical Properties Analysis

- Solid-state Conformations : In solid state, vicinal dibromides in HBCDs adopt a synclinal conformation. An extended triple turn consisting of arrangements of synclinal and antiperiplanar torsion angles is a unique structural motif common to HBCD conformations (Heeb et al., 2007).

Chemical Properties Analysis

- Thermodynamics and Photochemical Properties : Studies using density functional theory (DFT) and time-dependent DFT calculations reveal that alpha-HBCD is the most stable among the isomers. These studies also provide insights into the UV absorption spectra, predicting photodegradation and photostereoisomerization trends of HBCDs under UV illumination (Zhao et al., 2010).

科学的研究の応用

1. Biodegradation of HBCD

- Application Summary: HBCD is a widely used brominated flame retardant and a persistent organic pollutant. It affects human thyroid hormones and can cause cancer. The degradation of HBCD has received little attention from researchers. This study investigates the biodegradation of HBCD using Shewanella oneidensis MR-1 under optimized conditions .

- Methods of Application: The Box-Behnken design (BBD) was implemented for the optimization of the physical degradation parameters of HBCD. S. oneidensis MR-1 showed the best degradation performance at a temperature of 30 °C, pH 7, and agitation speed of 115 rpm, with an HBCD concentration of 1125 μg/L in mineral salt medium (MSM) .

- Results: The strain tolerated up to 2000 μg/L HBCD. Gas chromatography-mass spectrometry analysis identified three intermediates, including 2-bromo dodecane, 2,7,10-trimethyldodecane, and 4-methyl-1-decene .

2. Enantioselective Separation of HBCD Stereoisomers

- Application Summary: HBCD is an additive brominated flame retardant which has been listed in Annex A of the Stockholm Convention for elimination of production and use. It has been reported to persist in the environment and has the potential for enantiomer-specific degradation, accumulation, or both, making enantioselective analyses increasingly important .

- Methods of Application: The six main stereoisomers of technical HBCD (i.e., the (+) and (−) enantiomers of α-, β-, and γ-HBCD) were separated and isolated for the first time using enantioselective packed column supercritical fluid chromatography (pSFC) separation methods on a preparative scale .

- Results: Characterization was completed using published chiral liquid chromatography (LC) methods and elution profiles, as well as X-ray crystallography, and the isolated fractions were definitively identified .

3. Detection of HBCD in Animal-Based Meals

- Application Summary: HBCD is a persistent organic pollutant that can accumulate in the environment and in organisms. It has been detected in animal-based meals, indicating its widespread use and potential for bioaccumulation .

- Methods of Application: In a study conducted by Wang et al. (2019), animal-based meals were analyzed for the presence of HBCD. The specific methods of detection are not detailed in the available information .

- Results: The study found that animal-based meals contained median levels of total HBCD ranging from 1.14 to 5.65 nanograms per gram of dry weight .

4. Biostimulation Enhanced Biotic Degradation of HBCD

- Application Summary: This study aimed to investigate the biodegradation of γ-HBCD under conditions mimicking three bioremediation strategies: biostimulation, bioaugmentation, and natural attenuation .

- Methods of Application: Sediment microcosms were prepared in 20-mL bottles and operated as duplicate sacrificial reactors with a sediment-to-liquid ratio of 3 g wet solid:3.5 mL liquid. Total incubation time was 36 days with sampling every 4 days .

- Results: Biostimulation showed the highest γ-HBCD biodegradation rate (k = 0.0542 day−1) and enhanced biodegradation compared to natural attenuation (k = 0.0155 day−1). Bioaugmentation (k = 0.0123 day−1) with DF-1 strain showed a sharp decrease at the beginning, but could not maintain this trend afterwards .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-MOCCIAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873773, DTXSID701016671 | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Hexabromocyclododecane | |

CAS RN |

134237-52-8, 678970-17-7 | |

| Record name | γ-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hexabromocyclododecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。